molecular formula C6H12ClNSi B107024 (3-Cyanopropyl)dimethylchlorosilane CAS No. 18156-15-5

(3-Cyanopropyl)dimethylchlorosilane

Cat. No. B107024
CAS RN: 18156-15-5
M. Wt: 161.7 g/mol
InChI Key: GPIARXZSVWTOMD-UHFFFAOYSA-N
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Description

(3-Cyanopropyl)dimethylchlorosilane, also known as Chloro(3-cyanopropyl)dimethylsilane, is a chemical compound with the molecular formula C6H12ClNSi and a molecular weight of 161.71 . It is a silane, with a silicon atom bonded to two methyl groups, a chlorine atom, and a hydrogen atom .


Molecular Structure Analysis

The InChI code for (3-Cyanopropyl)dimethylchlorosilane is 1S/C6H12ClNSi/c1-9(2,7)6-4-3-5-8/h3-4,6H2,1-2H3 . This indicates the presence of a silicon atom bonded to two methyl groups, a chlorine atom, and a hydrogen atom .


Physical And Chemical Properties Analysis

(3-Cyanopropyl)dimethylchlorosilane is a liquid at room temperature . It has a boiling point of 230-235 °C and a density of 0.990 g/mL at 20 °C .

Scientific Research Applications

Surface Modification

(3-Cyanopropyl)dimethylchlorosilane: is widely used in the modification of various surfaces to introduce cyanopropyl functional groups . This modification can impart hydrophobicity, alter surface energy, and provide a reactive nitrile group for further chemical transformations.

Silane Coupling Agent

As a silane coupling agent, this compound facilitates the bonding between organic and inorganic materials . It’s particularly useful in composites and coatings where enhanced adhesion between dissimilar materials is desired.

Synthesis of Cyanopropyl-Derived Polymers

The nitrile group on (3-Cyanopropyl)dimethylchlorosilane can be utilized to synthesize cyanopropyl-derived polymers . These polymers have potential applications in areas such as gas separation membranes and high-performance materials due to their thermal stability and chemical resistance.

Analytical Chemistry

In analytical chemistry, (3-Cyanopropyl)dimethylchlorosilane is used to modify the surface of silica-based stationary phases used in chromatography . The cyanopropyl groups can interact with various analytes, improving separation efficiency.

Immobilization of Biological Molecules

This compound is employed to immobilize biological molecules onto silica surfaces . The cyanopropyl groups can react with biomolecules, allowing them to be fixed onto glass slides or microbeads for diagnostic and research purposes.

Corrosion Protection

(3-Cyanopropyl)dimethylchlorosilane: can be used to create protective coatings on metals to prevent corrosion . The silane layer acts as a barrier, reducing the metal’s exposure to corrosive environments.

Safety and Hazards

(3-Cyanopropyl)dimethylchlorosilane is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Mechanism of Action

Target of Action

(3-Cyanopropyl)dimethylchlorosilane is a chemical compound with the molecular formula C6H12ClNSi . The primary targets of this compound are not explicitly mentioned in the available literature. More research is needed to identify its specific targets and their roles.

Mode of Action

It’s known that silane reagents like this one are often used in surface modification processes They can form covalent bonds with surfaces, altering their properties

Result of Action

It’s known that exposure to this compound can cause skin and eye irritation , suggesting that it may interact with cellular membranes or other biological molecules. More research is needed to elucidate the specific effects of this compound at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of (3-Cyanopropyl)dimethylchlorosilane can be influenced by various environmental factors. For instance, it’s known to react rapidly with moisture, water, and protic solvents . Therefore, the presence of these substances in the environment could potentially affect its action. Its storage temperature is also an important factor for its stability .

properties

IUPAC Name

4-[chloro(dimethyl)silyl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12ClNSi/c1-9(2,7)6-4-3-5-8/h3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIARXZSVWTOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066324
Record name Butanenitrile, 4-(chlorodimethylsilyl)-
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Molecular Weight

161.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

(3-Cyanopropyl)dimethylchlorosilane

CAS RN

18156-15-5
Record name 3-Cyanopropyldimethylchlorosilane
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Record name 3-Cyanopropyl dimethyl chlorosilane
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Record name Butanenitrile, 4-(chlorodimethylsilyl)-
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Record name Butanenitrile, 4-(chlorodimethylsilyl)-
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Record name 4-(chlorodimethylsilyl)butyronitrile
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Record name 4-(Chlorodimethylsilyl)butanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-Cyanopropyldimethylchlorosilane interact with surfaces and what are the downstream effects?

A: 3-Cyanopropyldimethylchlorosilane (CPDCS) interacts with surfaces primarily through its reactive chlorosilane group (-SiCl). This group readily hydrolyzes in the presence of moisture, forming silanol groups (-SiOH) that can condense with hydroxyl groups (-OH) present on various surfaces like silica, glass, or even biological materials. This condensation reaction leads to the formation of strong covalent Si-O-Si bonds, effectively anchoring the CPDCS molecule to the surface. [, , ]

  • Hydrophobicity: The attached cyanopropyldimethyl groups are hydrophobic, rendering the surface water-repellent. [, , ]
  • Reduced Surface Energy: The hydrophobic modification lowers the surface free energy, impacting interactions with other molecules or materials. []
  • Platform for further Functionalization: The cyano group (-CN) can be further modified through chemical reactions, enabling the attachment of other molecules or biomolecules for specific applications. []

Q2: What is the structural characterization of 3-Cyanopropyldimethylchlorosilane?

A2: 3-Cyanopropyldimethylchlorosilane has the following characteristics:

  • Spectroscopic data:
    • Infrared spectroscopy (IR): Presence of characteristic peaks for -CN, -CH, and Si-Cl functional groups. []

Q3: How does CPDCS modified surface impact lipid bilayer formation?

A: Studies show that CPDCS modification creates a surface conducive to lipid bilayer formation. The hydrophobic cyanopropyldimethyl groups on the surface promote lipid monolayer formation, with the lipid tails oriented towards the modified glass. This monolayer serves as a foundation for a stable lipid bilayer to suspend across the orifice of a glass nanopore membrane. The stability is attributed to the small bilayer area and the strong interaction between the lipid and the modified surface. []

Q4: Can you elaborate on the applications of 3-Cyanopropyldimethylchlorosilane in capillary zone electrophoresis?

A: CPDCS plays a crucial role in creating stable hybrid phospholipid bilayers (HPBs) for capillary zone electrophoresis (CZE). These HPBs serve as capillary coatings to minimize the nonspecific adsorption of proteins, a common challenge in CZE protein separations. []

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